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Overview
Description
Benzamide,2-chloro-N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-6-fluoro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and a hexafluoropropoxy group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,2-chloro-N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-6-fluoro- typically involves the reaction of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide,2-chloro-N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-6-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzamide,2-chloro-N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-6-fluoro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzamide,2-chloro-N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-6-fluoro- involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and hexafluoropropoxy group contribute to its binding affinity and specificity towards certain enzymes and receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzamide: A simpler analogue with similar structural features but lacking the hexafluoropropoxy group.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another related compound with dichloro and chlorophenyl groups.
N-(2,4-Dichlorophenyl)-2-nitrobenzamide: Contains nitro and dichlorophenyl groups, showing different reactivity and applications.
Properties
CAS No. |
103015-79-8 |
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Molecular Formula |
C17H8Cl3F7N2O3 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-chloro-N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-6-fluorobenzamide |
InChI |
InChI=1S/C17H8Cl3F7N2O3/c18-6-2-1-3-9(21)12(6)13(30)29-15(31)28-10-4-8(20)11(5-7(10)19)32-17(26,27)14(22)16(23,24)25/h1-5,14H,(H2,28,29,30,31) |
InChI Key |
AHUYWUJHVFFXIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F |
Origin of Product |
United States |
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